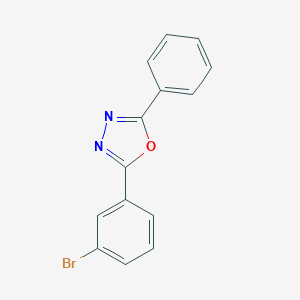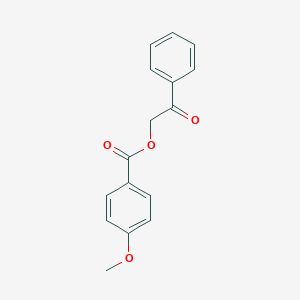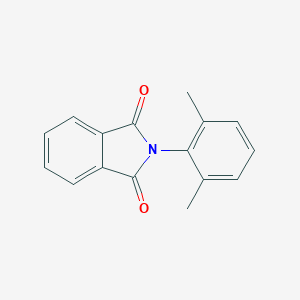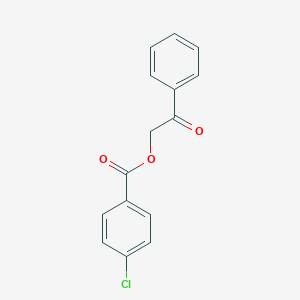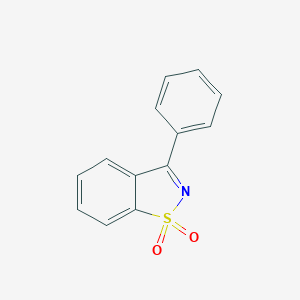
3-Phenyl-1,2-benzisothiazole 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-benzisothiazole 1,1-dioxide (PBIT) is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. PBIT is a derivative of benzisothiazole and is known for its unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In organic synthesis, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various kinases and phosphatases, which play important roles in cell signaling and regulation. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of various proteases, which play important roles in the degradation of proteins.
Biochemische Und Physiologische Effekte
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-1,2-benzisothiazole 1,1-dioxide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, 3-Phenyl-1,2-benzisothiazole 1,1-dioxide also has several limitations, including its limited solubility in aqueous solutions and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.
Synthesemethoden
3-Phenyl-1,2-benzisothiazole 1,1-dioxide can be synthesized through a variety of methods, including the reaction of benzisothiazole with phenyl isocyanate, or the reaction of benzisothiazole with phenyl isothiocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified through methods such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
53440-57-6 |
|---|---|
Produktname |
3-Phenyl-1,2-benzisothiazole 1,1-dioxide |
Molekularformel |
C13H9NO2S |
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
3-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
YPLQGVAADBDXSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Löslichkeit |
34.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



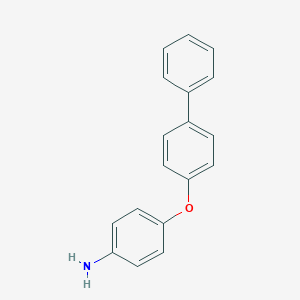
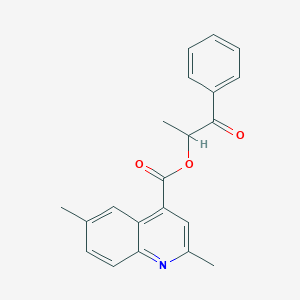

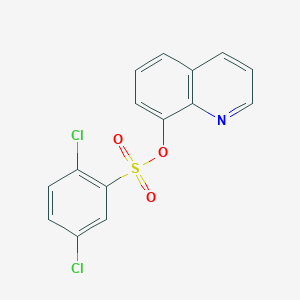
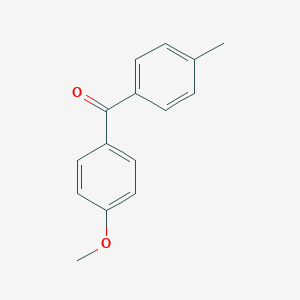
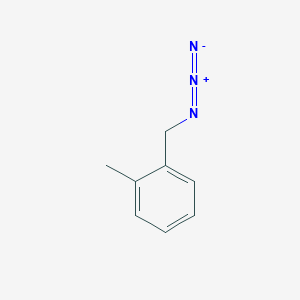
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)
